

1,2,2,6,6-Pentamethylpiperidin-4-one molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,2,6,6-Pentamethylpiperidin-4-one

Cat. No.: B1347279

[Get Quote](#)

An In-depth Technical Guide to 1,2,2,6,6-Pentamethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2,6,6-Pentamethylpiperidin-4-one, a derivative of piperidine, is a key synthetic intermediate with significant applications in the development of Hindered Amine Light Stabilizers (HALS) and as a building block in medicinal chemistry. Its sterically hindered structure imparts unique properties to its derivatives, making it a valuable precursor for a range of specialized chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characteristics.

Molecular Structure and Formula

The molecular structure of **1,2,2,6,6-Pentamethylpiperidin-4-one** consists of a piperidine ring with a ketone group at the 4-position. The nitrogen atom is methylated, and the carbon atoms at positions 2 and 6 are each substituted with two methyl groups.

- Molecular Formula: C₁₀H₁₉NO
- IUPAC Name: **1,2,2,6,6-Pentamethylpiperidin-4-one**

- CAS Number: 5554-54-1
- Molecular Weight: 169.26 g/mol

The presence of the five methyl groups, particularly the gem-dimethyl groups adjacent to the nitrogen, creates significant steric hindrance around the amine functionality. This structural feature is crucial for the function of HALS derived from this molecule.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **1,2,2,6,6-Pentamethylpiperidin-4-one**.

Property	Value	Reference
Molecular Weight	169.26 g/mol	
Boiling Point	230-231 °C	
Density	0.949 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.476	

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.40	s	4H	-CH ₂ -C(O)-CH ₂ -
~2.25	s	3H	N-CH ₃
~1.15	s	12H	2,2,6,6-(CH ₃) ₄

- Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The four protons on the carbon atoms adjacent to the carbonyl group (C3 and C5) are chemically equivalent and should appear as a singlet. The three protons of the N-methyl group will also produce a singlet. The twelve protons of the four methyl groups at the 2 and 6 positions are also equivalent and will give a single, strong singlet.

Predicted ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (ppm)	Assignment
~210	$\text{C}=\text{O}$ (C4)
~55	$-\text{CH}_2-$ (C3, C5)
~50	$\text{C}(\text{CH}_3)_2$ (C2, C6)
~40	$\text{N}-\text{CH}_3$
~30	$\text{C}(\text{CH}_3)_2$

- Interpretation: The ^{13}C NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region. The carbons of the piperidine ring and the methyl groups will appear in the upfield region. The two methylene carbons (C3 and C5) are equivalent, as are the two quaternary carbons (C2 and C6) and the four methyl carbons attached to them. The N-methyl carbon will have a distinct chemical shift.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2970-2850	Strong	C-H stretching (alkane)
~1715	Strong	$\text{C}=\text{O}$ stretching (ketone)
~1460	Medium	C-H bending (methylene and methyl)
~1365	Medium	C-H bending (gem-dimethyl)
~1250	Medium	C-N stretching

- Interpretation: The IR spectrum will be dominated by a strong absorption band corresponding to the $\text{C}=\text{O}$ stretching of the ketone. The C-H stretching and bending vibrations of the methyl and methylene groups will also be prominent. The C-N stretching vibration is expected to be in the fingerprint region.

Predicted Mass Spectrometry Data

m/z	Relative Intensity	Possible Fragment
169	Moderate	$[M]^+$ (Molecular Ion)
154	Strong	$[M - CH_3]^+$
83	Very Strong	$[M - C_4H_9NO]^+$ or $[C_5H_9N]^+$
58	Strong	$[C_3H_8N]^+$

- Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 169. The most abundant fragment (base peak) is likely to result from the alpha-cleavage of a methyl group, leading to a stable ion at m/z 154. Further fragmentation of the ring can lead to various smaller ions, with the fragment at m/z 83 being particularly stable due to the formation of a resonance-stabilized species.

Experimental Protocols: Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one

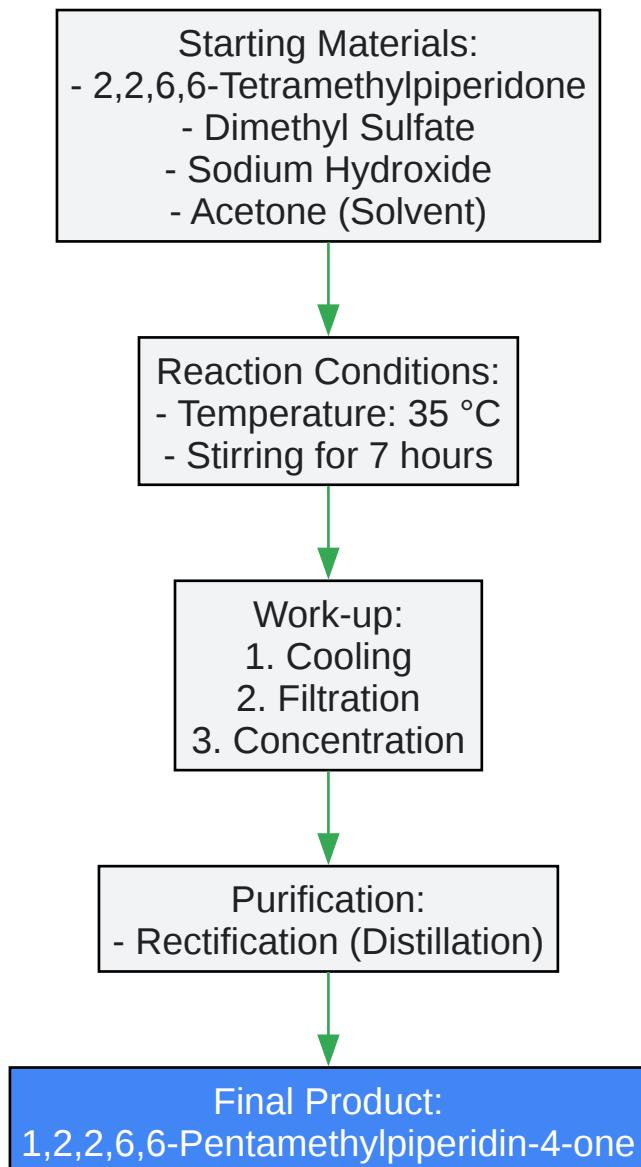
The synthesis of **1,2,2,6,6-Pentamethylpiperidin-4-one** is most commonly achieved through the N-methylation of 2,2,6,6-tetramethyl-4-piperidone. The following protocol is based on a procedure described in the patent literature.[\[1\]](#)

Materials:

- 2,2,6,6-Tetramethylpiperidone (155 g)
- Acetone (300 g)
- Sodium hydroxide (100 g)
- Dimethyl sulfate (150 g)
- 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

- To the four-necked flask, add 2,2,6,6-tetramethylpiperidone, acetone, and sodium hydroxide.


- Begin stirring the mixture and control the temperature at 35 °C.
- Slowly add dimethyl sulfate to the reaction mixture over a period of 2 hours, maintaining the temperature at 35 °C.
- After the addition is complete, continue to stir the reaction mixture at 35 °C for an additional 5 hours.
- Cool the reaction mixture and filter to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- The crude product is then purified by rectification (distillation) to yield the final product, 1,2,2,6,6-pentamethyl-4-piperidone.

Expected Yield: The reported yield for this procedure is approximately 95%.[[1](#)]

Mandatory Visualization

The following diagram illustrates the synthesis workflow for **1,2,2,6,6-Pentamethylpiperidin-4-one**.

Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one

[Click to download full resolution via product page](#)

Synthesis Workflow Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1,2,2,6,6-Pentamethylpiperidin-4-one molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347279#1-2-2-6-6-pentamethylpiperidin-4-one-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com